molecular formula C14H10N2O4 B1201139 Texazone CAS No. 87081-53-6

Texazone

Cat. No. B1201139
CAS RN: 87081-53-6
M. Wt: 270.24 g/mol
InChI Key: ATNNDPCZMYLOOB-UHFFFAOYSA-N
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Description

Texazone is a natural product found in Streptomyces with data available.

Scientific Research Applications

Texazone's Structure and Synthesis

Texazone, identified as 2-(N-methylamino)-3H-phenoxazin-3-one-8-carboxylic acid, is a metabolite produced by actinomycete strain WRAT-210. Its structure was elucidated through spectroscopic methods and confirmed by chemical synthesis involving oxidative dimerization of ethyl 3-amino-4-hydroxybenzoate with 2-(N-methylamino)phenol and subsequent hydrolysis (Gerber et al., 1983).

Texaphyrin Chemistry and Drug Discovery

Texaphyrins, closely related to Texazone, are pentaaza expanded porphyrins. They can form stable complexes with metal cations, especially lanthanides, and act as redox mediators in biological systems. Their roles in anticancer therapy are significant, including the development of bismuth and lead texaphyrin complexes for radiotherapy and gadolinium texaphyrin functionalized magnetic nanoparticles for dual-mode magnetic resonance imaging and anticancer activity (Preihs et al., 2013).

Novel Oxazine and Oxazone Dyes

Research into oxazine and oxazone dyes, which are structurally related to Texazone, assessed their suitability as photosensitizers in photodynamic therapy and photodynamic antimicrobial chemotherapy. These studies evaluated their spectroscopic properties, aggregation behavior, and the potential to generate singlet oxygen (Urrutia & Ortiz, 2016).

properties

CAS RN

87081-53-6

Product Name

Texazone

Molecular Formula

C14H10N2O4

Molecular Weight

270.24 g/mol

IUPAC Name

8-(methylamino)-7-oxophenoxazine-2-carboxylic acid

InChI

InChI=1S/C14H10N2O4/c1-15-8-5-10-13(6-11(8)17)20-12-3-2-7(14(18)19)4-9(12)16-10/h2-6,15H,1H3,(H,18,19)

InChI Key

ATNNDPCZMYLOOB-UHFFFAOYSA-N

SMILES

CNC1=CC2=NC3=C(C=CC(=C3)C(=O)O)OC2=CC1=O

Canonical SMILES

CNC1=CC2=NC3=C(C=CC(=C3)C(=O)O)OC2=CC1=O

Other CAS RN

87081-53-6

synonyms

2-(N-methylamino)-3H-phenoxazin-3-one-8-carboxylic acid
texazone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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